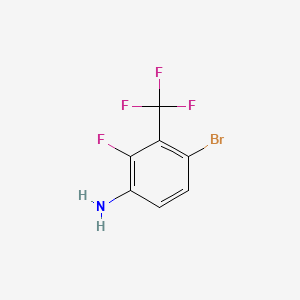

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBUGWKAHLMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705831 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159329-03-0 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0)

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, halogenated and trifluoromethyl-substituted anilines stand out as exceptionally valuable synthetic intermediates. Their utility stems from the unique electronic properties conferred by these substituents, which can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, a highly functionalized building block with significant potential for the synthesis of complex, high-value molecules.

The strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline scaffold creates a molecule with multiple, distinct reaction handles. The bromine atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be readily derivatized. The fluorine and trifluoromethyl groups, both potent electron-withdrawing groups, modulate the reactivity of the aromatic ring and can enhance the pharmacological properties of downstream products. This guide will delve into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 159329-03-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrF₄N | [1] |

| Molecular Weight | 258.01 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES | BrC1=C(C(=C(N)C=C1)F)C(F)(F)F | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Proposed Synthesis Pathway

The directing effects of the substituents on the precursor's aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group. The fluoro (-F) and trifluoromethyl (-CF₃) groups are deactivating, with the fluoro group being a weak ortho-, para-director and the trifluoromethyl group being a strong meta-director. In this case, the directing power of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it. The position para to the amino group (C4) is the most sterically accessible and electronically favored, leading to the desired product.

A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS), often used in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Regioselective Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are predicted:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The -NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached atoms (Br, F, N, and the CF₃ group).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the -CF₃ group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of this compound is largely dictated by the reactivity of its three key functional moieties: the bromo group, the amino group, and the electron-deficient aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is weaker than a C-Cl bond, making brominated compounds generally more reactive in the rate-limiting oxidative addition step of many palladium-catalyzed reactions.[7] This allows for milder reaction conditions and often higher yields. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Reaction: Reaction with alkenes.

Caption: Key reaction pathways for the title compound.

Amino Group Derivatization

The primary amino group is a nucleophile and can be readily derivatized through various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

The presence of the electron-withdrawing fluoro and trifluoromethyl groups will decrease the nucleophilicity of the amino group compared to aniline itself, potentially requiring slightly more forcing conditions for these transformations.

Potential Applications in Drug Discovery and Agrochemicals

Trifluoromethylated anilines are privileged scaffolds in medicinal chemistry and agrochemical research.[8] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa.[8]

While direct applications of this compound are not yet widely reported, its isomers are key intermediates in the synthesis of important pharmaceuticals. For example, 4-bromo-3-(trifluoromethyl)aniline is a building block for the prostate cancer drug Enzalutamide and the multiple sclerosis drug Siponimod .[8] This strongly suggests that the title compound is a highly valuable precursor for the synthesis of novel bioactive molecules. The unique substitution pattern, particularly the addition of the 2-fluoro group, could be exploited to fine-tune the steric and electronic properties of drug candidates, potentially leading to improved efficacy or selectivity.

Furthermore, various substituted trifluoromethyl anilines have demonstrated significant antimicrobial and antibiofilm properties, highlighting their potential in developing new agents to combat bacterial infections.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally similar compounds like 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, this compound should be handled with care as it is expected to be harmful and an irritant.[10][11][12]

| Hazard Information (Inferred) | Precautionary Measures (Inferred) |

| Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11] |

| Signal Word: Warning/Danger | Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11] |

| Personal Protective Equipment (PPE): | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), protective clothing, and a respirator with an appropriate filter if ventilation is inadequate.[10][11] |

| Storage: | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10][11] |

Disclaimer: The safety and handling information provided is inferred from related compounds. Always consult a specific and verified Safety Data Sheet (SDS) for the compound before handling and perform a thorough risk assessment.

Conclusion

This compound is a synthetically versatile building block with considerable potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. While detailed studies on this specific isomer are emerging, the established importance of its analogues in the synthesis of blockbuster drugs underscores its value. The insights and protocols outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this promising compound in their research and development endeavors.

References

-

AA Blocks. (n.d.). 159329-03-0 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. arctomsci.com [arctomsci.com]

- 3. parchem.com [parchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 4-Bromo-alpha,alpha,alpha,2-tetrafluoro-m-toluidine CAS#: 159329-03-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline and Its Core Analogs

Introduction: Halogenated and trifluoromethyl-substituted anilines are cornerstone building blocks in modern medicinal and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed technique in drug design to modulate key pharmacokinetic and pharmacodynamic properties. This group's strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and target binding affinity.[1][2]

While specific experimental data for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is not extensively available in public literature, a comprehensive understanding can be constructed by examining its close structural isomers and analogs. This guide will focus on the well-documented and synthetically crucial compound, 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) . The principles of its synthesis, reactivity, and application provide a robust and scientifically sound framework for researchers working with related substituted anilines.

Part 1: Physicochemical and Spectroscopic Profile

The unique substitution pattern of these anilines—featuring an electron-donating amino group and strongly electron-withdrawing halogen and trifluoromethyl groups—dictates their physical properties and chemical behavior.

Chemical Structure

Caption: Structure of 4-Bromo-3-(trifluoromethyl)aniline.

Physicochemical Data

The following table summarizes the key physical and chemical properties of 4-Bromo-3-(trifluoromethyl)aniline.

| Property | Value | Reference(s) |

| CAS Number | 393-36-2 | [3][4] |

| Molecular Formula | C₇H₅BrF₃N | [3][4] |

| Molecular Weight | 240.02 g/mol | [3][4] |

| Appearance | White to off-white or gray crystalline solid | [5][6] |

| Melting Point | 47-50 °C | [4][5][7] |

| Boiling Point | 81-84 °C at 0.5 mmHg | [4][7][8] |

| pKa | 2.67 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. While spectra are instrument-dependent, the expected characteristics for 4-Bromo-3-(trifluoromethyl)aniline are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR would display signals for each unique carbon atom in the molecule, including the carbon attached to the bromine, the carbons of the trifluoromethyl group (with characteristic C-F coupling), and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring, and strong C-F stretching bands for the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Authoritative spectral data for 4-Bromo-3-(trifluoromethyl)aniline can be found in spectral databases.[9]

Part 2: Synthesis Methodologies

The synthesis of 4-Bromo-3-(trifluoromethyl)aniline typically relies on two robust and scalable strategies: direct bromination of the parent aniline or reduction of a nitro-substituted precursor.

Method 1: Electrophilic Bromination of 3-(Trifluoromethyl)aniline

This is the most direct approach, where the electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent -CF3 group, the para-substituted product is heavily favored.[5]

Caption: General workflow for synthesis via electrophilic bromination.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature (20 °C).[10]

-

Reaction: Stir the reaction mixture for approximately 3 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS/MS.[10]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with brine (saturated NaCl solution) to remove DMF and other water-soluble impurities.

-

Isolation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

-

Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary. This method typically yields the desired product in 90-92% purity.[10]

Method 2: Reduction of 2-Bromo-5-nitrobenzotrifluoride

An alternative strategy involves the reduction of a commercially available nitro-substituted precursor. This method is particularly useful for large-scale synthesis and avoids potential issues with regioselectivity during bromination.

Detailed Protocol:

-

Reaction Setup: To a high-pressure hydrogenation reactor, add 2-bromo-5-nitrobenzotrifluoride, methanol (as solvent), and a catalytic amount of Raney Nickel.[8][10]

-

Hydrogenation: Purge the reactor with hydrogen gas 3-4 times to remove air. Pressurize the reactor with hydrogen to 0.8-1.0 MPa and heat to 80-90 °C.[8][10]

-

Reaction: Maintain the reaction under these conditions until hydrogen consumption ceases, indicating the completion of the reduction.

-

Isolation: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Raney Ni catalyst.

-

Purification: Remove methanol and water from the filtrate by distillation under reduced pressure. The final product is obtained as a pale yellow liquid with high purity (typically >95%) and excellent yield (>98%).[7][10]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of the 4-bromo-3-(trifluoromethyl)aniline scaffold is dominated by the interplay of its functional groups, making it a versatile intermediate.

Caption: Key reactive sites and derivatization pathways.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine (C-Br) bond is a prime site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to a carbon-chlorine (C-Cl) bond.[11] This makes 4-bromo-3-(trifluoromethyl)aniline a more reactive and often preferred substrate for reactions like:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

This higher reactivity allows for milder reaction conditions, which can be crucial when working with sensitive or complex molecules.[11]

Reactions at the Amino Group: Derivatization

The primary amino group (-NH₂) is a versatile handle for introducing a wide range of functionalities.[1] Common derivatization reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation/Arylation: Formation of secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce other functional groups.

Part 4: Applications in Drug Discovery

4-Bromo-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of several high-profile pharmaceutical agents, underscoring its importance to the industry.[6][12]

-

Enzalutamide (Xtandi): A potent androgen receptor inhibitor used for the treatment of prostate cancer. The synthesis of a key isocyanate intermediate for Enzalutamide begins with 4-bromo-3-(trifluoromethyl)aniline.[6]

-

Siponimod (Mayzent): A selective sphingosine-1-phosphate (S1P) receptor modulator used to treat multiple sclerosis. The synthetic route to Siponimod also utilizes this aniline as a starting material.[6]

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors developed for oncology.[1]

Part 5: Safety, Handling, and Stability

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.

Hazard Identification

Based on GHS classifications, 4-Bromo-3-(trifluoromethyl)aniline is considered a hazardous substance.[3]

| Hazard Statement | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Reference(s) |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [13][14] |

| Skin | Wear chemical-impermeable gloves (inspected prior to use) and protective clothing. | [13][14] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387). | [13][14] |

Storage and Stability

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keeping it under an inert atmosphere and protected from light is advisable to prevent degradation.[4][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous and potentially hazardous reactions.[16]

-

Stability: Anilines can discolor (turning yellow or brown) over time due to oxidation.[16] While slight discoloration may not impact all reactions, it indicates the formation of impurities. For high-purity applications, the material's purity should be assessed via TLC, HPLC, or NMR before use. If significant impurities are present, purification by recrystallization or column chromatography may be required.[16]

References

-

4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960. PubChem. [Link]

-

4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852. PubChem. [Link]

-

4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. Jinan Future chemical Co.,Ltd. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. [Link]

-

Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]

-

High Purity 4-Bromo-3-(trifluoromethyl)aniline: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. The Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Bromo-3-(trifluoromethyl)aniline CAS#: 393-36-2 [m.chemicalbook.com]

- 8. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]

- 9. 4-Bromo-3-(trifluoromethyl)aniline(393-36-2) 1H NMR [m.chemicalbook.com]

- 10. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Keystone Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a paramount strategy for optimizing molecular properties. The trifluoromethyl group (-CF3), in particular, has become a hallmark of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0), a highly functionalized aromatic building block poised for significant applications in the synthesis of complex, high-value molecules.

Aimed at researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind its molecular design, outlines logical synthetic strategies, and explores its potential derivatization pathways. We will examine the synergistic interplay of its three key functional groups—the reactive amine, the synthetically versatile bromine atom, and the electronically influential fluoro and trifluoromethyl moieties—to provide a comprehensive understanding of its value as a synthetic intermediate.

Core Physicochemical & Structural Data

The precise arrangement of substituents on the aniline ring gives this compound its unique chemical identity and reactivity profile. Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 159329-03-0 | [2] |

| Molecular Formula | C₇H₄BrF₄N | [2] |

| Molecular Weight | 258.01 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| XLogP3 (Lipophilicity) | 2.9 | [2] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [2] |

| Hydrogen Bond Acceptors | 5 (the N and 4 F atoms) | [2] |

The Trifluoromethyl Advantage: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (-CF3) group is a deliberate and strategic choice in the design of synthetic building blocks. Its profound impact on a molecule's pharmacological profile cannot be overstated.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots on an aromatic ring, thereby increasing a drug candidate's half-life and bioavailability.[3]

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS).[1][3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 substituent (along with the adjacent fluorine atom) reduces the electron density on the aniline ring and, consequently, lowers the basicity (pKa) of the amino group.[4] This is often desirable in drug candidates to avoid unwanted interactions or sequestration in acidic cellular compartments.

-

Binding Interactions: The -CF3 group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

This combination of properties makes trifluoromethylated anilines, such as the title compound, highly sought-after intermediates in programs targeting a wide range of diseases.[5]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be devised based on established organofluorine chemistry. A plausible retrosynthetic analysis suggests that the target molecule can be prepared via regioselective bromination of a suitable precursor.

Proposed Synthetic Workflow

The most direct approach involves the selective bromination of 2-fluoro-3-(trifluoromethyl)aniline . The electron-donating amino group is a powerful ortho-, para-director. Given that the ortho-positions are sterically hindered by the fluorine and trifluoromethyl groups, bromination is strongly favored at the para-position (C4).

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. aablocks.com [aablocks.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. The molecule's unique architecture, featuring four distinct substituents on the aniline ring, provides a versatile platform for drug discovery and materials science.

The substituents each play a crucial role:

-

Amino Group (-NH₂): A primary nucleophile and a powerful directing group in electrophilic aromatic substitution, it is also a key site for forming amides, sulfonamides, and other functionalities central to the structure of many active pharmaceutical ingredients (APIs).[1]

-

Bromine Atom (-Br): Serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.

-

Fluorine Atom (-F): Often incorporated into bioactive molecules to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group known for its ability to increase a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. We will delve into the causality behind the experimental choices, ensuring a reproducible and self-validating methodology for researchers and drug development professionals.

Synthesis Strategy and Mechanistic Underpinnings

The most direct and efficient route to synthesizing the target compound is through the regioselective electrophilic bromination of 2-fluoro-3-(trifluoromethyl)aniline. The core of this transformation is an electrophilic aromatic substitution reaction, where an electrophilic bromine species (Br⁺) is introduced onto the aromatic ring.

Causality of Regioselectivity:

The final position of the bromine atom is dictated by the combined electronic and steric effects of the substituents already present on the aniline ring:

-

Amino (-NH₂) Group: This is a powerful activating group and is ortho, para-directing. It strongly activates the positions C2, C4, and C6 relative to itself.

-

Fluoro (-F) Group: While deactivating due to its high electronegativity (inductive effect), it is also an ortho, para-director through resonance.

-

Trifluoromethyl (-CF₃) Group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

When considering the bromination of 2-fluoro-3-(trifluoromethyl)aniline, the incoming electrophile (Br⁺) is directed primarily by the most powerful activating group, the amino group. This directs the bromination to the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky trifluoromethyl group. Consequently, the electrophile preferentially adds to the less hindered C4 position, which is para to the amino group. This leads to the desired 4-bromo isomer as the major product.

For this synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a mild and highly selective source of electrophilic bromine, which minimizes the formation of over-brominated byproducts often seen with harsher reagents like liquid bromine.[2] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction.[2]

Detailed Experimental Protocol

This protocol is a robust procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | Purity |

| 2-Fluoro-3-(trifluoromethyl)aniline | 53663-36-8 | C₇H₅F₄N | ≥98% |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (if necessary)

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). The volume of DMF should be sufficient to fully dissolve the starting material (approx. 5-10 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this NBS solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately 3-5 hours.[2] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).[2] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][3]

-

Purification: The resulting crude solid or oil can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

| Parameter | Value | Notes |

| 2-Fluoro-3-(trifluoromethyl)aniline | 1.0 eq. | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 eq. | Brominating Agent |

| Solvent | DMF | Anhydrous |

| Temperature | 0 °C to Room Temp. | Initial cooling is critical |

| Reaction Time | 3-5 hours | Monitor by TLC/LC-MS |

| Expected Yield | 85-95% | Yields can vary based on scale and purity |

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a combination of in-process controls and rigorous final product characterization.

-

In-Process Controls: The use of TLC or LC-MS for reaction monitoring is a critical self-validation step.[2] It allows the scientist to track the consumption of the starting material and the formation of the product in real-time, preventing incomplete reactions or the formation of byproducts due to excessive reaction times.

-

Product Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation. The ¹H NMR will show characteristic aromatic proton splitting patterns, while the ¹⁹F NMR will confirm the presence of the -CF₃ group with a characteristic chemical shift.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of a bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be observable in the mass spectrum.

-

Melting Point (mp): A sharp melting point range for the purified solid is a strong indicator of high purity.

-

FTIR Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine group and C-H, C-F, and C-Br bonds.

-

Mandatory Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and tightly fitting safety goggles with side shields.[4][5]

-

Chemical Hazards:

-

Anilines: Substituted anilines are toxic and can be absorbed through the skin. Avoid direct contact.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care.

-

DMF: A skin and respiratory irritant. It is also a suspected teratogen.

-

-

Handling: Avoid inhalation of dust, fumes, and vapors.[4] Ensure emergency exits and safety showers are accessible.[6]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow Diagram

Sources

A Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Note to the Reader: This technical guide focuses on the chemical intermediate 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) . While the initial query specified a related fluoro-substituted isomer, publicly available, in-depth technical data for that specific compound is limited. In contrast, 4-Bromo-3-(trifluoromethyl)aniline is a widely documented, industrially significant building block for which a comprehensive guide can be constructed to meet the rigorous demands of researchers and drug development professionals. The principles, protocols, and applications discussed herein provide a foundational understanding relevant to this class of compounds.

Abstract

4-Bromo-3-(trifluoromethyl)aniline is a pivotal chemical intermediate whose strategic substitution pattern makes it invaluable in the fields of medicinal chemistry and materials science.[1][2] The presence of an aniline amine for nucleophilic attack or derivatization, a bromine atom for cross-coupling reactions, and a trifluoromethyl group to enhance pharmacological properties makes this molecule a versatile precursor for complex molecular architectures.[2] This guide provides a detailed examination of its physicochemical properties, outlines validated protocols for its synthesis, explores its significant applications in the development of therapeutic agents, and summarizes critical safety and handling information.

Introduction and Molecular Overview

4-Bromo-3-(trifluoromethyl)aniline is a substituted aniline that has emerged as a critical building block in organic synthesis.[3] Its utility is derived from the orthogonal reactivity of its functional groups. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4] This guide serves as a technical resource for scientists leveraging this compound in their research and development efforts.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is essential for its effective use in synthesis and process development. The key properties of 4-Bromo-3-(trifluoromethyl)aniline are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-3-(trifluoromethyl)aniline | [5] |

| CAS Number | 393-36-2 | [6] |

| Molecular Formula | C₇H₅BrF₃N | [6] |

| Molecular Weight | 240.02 g/mol | [6] |

| Appearance | White to gray/white crystalline solid | [7] |

| Melting Point | 47-49 °C | [6] |

| Boiling Point | 81-84 °C at 0.5 mmHg | [6] |

| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)Br | [5] |

| InChI Key | YGNISOAUPSJDJE-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 4-Bromo-3-(trifluoromethyl)aniline involves the regioselective electrophilic bromination of 3-(trifluoromethyl)aniline.

Mechanistic Rationale

The synthetic strategy is governed by the principles of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating, ortho-, para- directing group. The trifluoromethyl (-CF₃) group is a deactivating, meta- directing group. The directing effects of the potent -NH₂ group dominate, guiding the incoming electrophile (Br⁺). While both ortho positions and the para position are electronically activated, the para position is sterically more accessible, leading to the preferential formation of the 4-bromo isomer.[1]

Recommended Synthetic Protocol

This protocol is based on a well-established method using N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[8]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

Step-by-Step Procedure: [8]

-

Reaction Setup: In a round-bottom flask suitable for the intended scale, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF. Add this NBS solution dropwise to the aniline solution at room temperature with stirring.

-

Expert Insight: NBS is chosen over elemental bromine (Br₂) to prevent over-bromination and reduce hazardous handling. DMF is an excellent polar aprotic solvent for this reaction, solubilizing both the starting material and the NBS.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the DMF and succinimide byproduct.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification & Validation: The resulting crude solid is typically of high purity (90-92% yield reported).[8] For exacting applications, it can be further purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Applications in Drug Discovery

4-Bromo-3-(trifluoromethyl)aniline is a cornerstone intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently found in kinase inhibitors and other targeted therapies.[2]

Diagram: Application Pathway

Caption: Derivatization pathways for developing complex APIs.

Synthesis of Enzalutamide

A prominent application is in the synthesis of Enzalutamide (trade name Xtandi), a potent androgen receptor inhibitor used for the treatment of prostate cancer.[7] In the synthesis, 4-Bromo-3-(trifluoromethyl)aniline serves as the starting material to construct a key isothiocyanate intermediate, which is central to the final drug structure.[7]

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

The compound has been used in the preparation of aminocarboxylate analogs of FTY720 (Fingolimod), which are potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[9] These types of modulators are important for treating autoimmune diseases like multiple sclerosis.

Safety and Handling

4-Bromo-3-(trifluoromethyl)aniline is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.

-

Hazard Classification: Acutely toxic (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer, and may cause damage to organs through prolonged or repeated exposure.[10]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure).

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling powders, a dust mask or respirator is recommended.

-

Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

4-Bromo-3-(trifluoromethyl)aniline is a high-value, versatile chemical intermediate with demonstrated utility in the synthesis of complex, biologically active molecules. Its well-defined reactivity and the beneficial properties imparted by the trifluoromethyl group ensure its continued importance in pharmaceutical research and development. The synthetic protocols are robust and scalable, making it an accessible and reliable building block for medicinal chemists. Proper adherence to safety protocols is mandatory for its handling.

References

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 4-Bromo-3-(trifluoromethyl)aniline: Applications and Synthesis for Pharmaceutical Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Navigating the Physicochemical Landscape of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0), a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Recognizing the limited availability of experimental data for this specific compound, this document establishes a predictive and comparative framework. We will present the known data for the target molecule, contextualize its expected properties based on the principles of physical organic chemistry, and draw extensive comparisons with its commercially available structural isomers. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of key physical parameters, empowering researchers to validate and expand upon the existing knowledge base.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern drug discovery and development. The strategic placement of various substituents on the aniline ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, is a case in point, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom. These moieties are known to enhance metabolic stability, improve membrane permeability, and provide vectors for further synthetic elaboration. A thorough understanding of the physical properties of such a molecule is paramount for its effective utilization in research and development, impacting everything from reaction kinetics to formulation strategies.

Physicochemical Profile of this compound (CAS No. 159329-03-0)

Experimental data for this compound is not extensively documented in peer-reviewed literature. However, supplier information and predictive models provide a preliminary data set.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₄N | AA Blocks[1] |

| Molecular Weight | 258.01 g/mol | AA Blocks[1] |

| Physical Form | Solid | AA Blocks[1] |

| Boiling Point | 221.3 ± 40.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.771 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| XLogP3 | 2.9 (Computed) | AA Blocks[1] |

Comparative Analysis with Structural Isomers

To build a more robust understanding, it is instructive to compare the available data with that of its structural isomers. The relative positions of the fluorine and trifluoromethyl groups can significantly impact intermolecular forces, and thus, the physical properties.

| Property | 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline | 4-Bromo-3-fluoro-2-methylaniline |

| CAS Number | 393-36-2[3] | 445-02-3 | 127408-03-1[4] |

| Molecular Weight | 240.02 g/mol [3] | 240.02 g/mol | - |

| Physical Form | Solid, crystalline[5] | - | Solid[4] |

| Melting Point | 47-49 °C[3][6] | - | - |

| Boiling Point | 81-84 °C / 0.5 mmHg[3][6] | 84-86 °C / 5 mmHg | 244.5 ± 35.0 °C at 760 mmHg[4] |

| Density | 1.6925 g/cm³ (estimate)[3] | 1.71 g/mL at 25 °C | - |

| Refractive Index | 1.5320 (estimate)[3] | n20/D 1.532 | - |

| pKa | 2.67 ± 0.10 (Predicted)[3] | - | - |

Aromatic amines are typically colorless to yellowish liquids or low-melting solids with distinct, often unpleasant, odors.[7][8] Their boiling points generally increase with molecular weight.[7] Solubility in water is often limited, especially for larger molecules, due to the hydrophobic nature of the aromatic ring, though they tend to be soluble in organic solvents like alcohols and ethers.[9][10]

Experimental Determination of Physical Properties

Given the scarcity of data, empirical determination of the physical properties of this compound is a critical step for any research program utilizing this compound. The following section outlines standard, reliable protocols for these measurements.

Melting Point Determination

The melting point provides a quick assessment of purity; a sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities lead to a depressed and broader melting range.[11]

Protocol: Capillary Method [12]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Gently tap the open end of a capillary tube into the sample, then tap the sealed end on a hard surface to pack a small amount (2-3 mm high) of the material at the bottom.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat rapidly to get a rough estimate.

-

Slow Heating: Cool the apparatus and then heat at a rate of 1-2°C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Protocol: Micro-Reflux (Capillary) Method [14][15]

-

Setup: Place a small amount of the liquid sample into a small test tube. Invert a sealed-end capillary tube into the liquid.

-

Heating: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube or an aluminum block).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[16]

-

Cooling: Remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14][16]

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.[17][18]

Protocol: Gravimetric Method [19][20]

-

Equilibration: Add an excess amount of the solid solute to a known volume of the desired solvent in a sealed vial. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[20]

-

Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant, ensuring no solid particles are transferred.

-

Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Gently evaporate the solvent, then dry the remaining solid residue to a constant weight in an oven at an appropriate temperature.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solution used.

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound, 4-Bromo-alpha,alpha,alpha,2-tetrafluoro-m-toluidine CAS#: 159329-03-0 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Bromo-3-(trifluoromethyl)aniline CAS#: 393-36-2 [amp.chemicalbook.com]

- 6. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]

- 7. Aromatic Amines [unacademy.com]

- 8. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. pharmajournal.net [pharmajournal.net]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

This guide provides comprehensive safety protocols and handling information for this compound for use by researchers, chemists, and drug development professionals. The recommendations herein are synthesized from established safety data for structurally analogous compounds and reflect best practices in chemical hygiene and laboratory safety.

Section 1: Compound Profile and Hazard Identification

Introduction and Chemical Identity

This compound is a highly functionalized aromatic amine, a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom, and an electron-withdrawing trifluoromethyl group—makes it a versatile intermediate for synthesizing complex target molecules. However, these same features necessitate a thorough understanding of its potential hazards.

Note on Safety Data: As of the date of this publication, a specific Safety Data Sheet (SDS) for CAS number 159329-03-0 is not widely available. The safety information and handling protocols detailed in this guide are therefore extrapolated from the documented hazards of closely related structural isomers, including 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline.[1][2][3] This conservative approach is adopted to ensure the highest degree of safety.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 159329-03-0 | [4] |

| Molecular Formula | C₇H₄BrF₄N | - |

| Molecular Weight | 258.01 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from isomers[5] |

GHS Hazard Classification (Inferred)

Based on data from structural analogs, this compound is classified as a hazardous substance.[1][2][3][6][7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]

Signal Word: Warning [1]

Section 2: Risk Assessment and Control Measures

A thorough risk assessment must be performed before any work with this compound. The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The causality behind requiring robust engineering controls is to minimize the concentration of the chemical in the operator's breathing zone and prevent contamination of the laboratory environment.

-

Chemical Fume Hood: All weighing, handling, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling harmful dust or vapors.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

PPE is not a substitute for engineering controls but is essential for protecting against direct contact and residual exposure. The selection of PPE should be guided by the specific tasks being performed.

Caption: PPE selection workflow for handling the compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][9] A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[10] Contaminated clothing should be removed immediately and washed before reuse.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with a filter appropriate for organic vapors and particulates (e.g., type ABEK filter).[1][9]

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for minimizing risk.

SOP 1: Laboratory Handling and Dispensing

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Dispensing: If handling the solid, carefully transfer the required amount on anti-static weigh paper or in a tared container. Avoid creating dust. If a solution is required, add the solid to the solvent slowly.

-

Post-Handling: Tightly seal the source container immediately after dispensing.

-

Cleanup: Decontaminate the work surface and any equipment used. Dispose of contaminated weigh paper and gloves as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

SOP 2: Storage and Segregation

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Security: The storage location should be secure and accessible only to authorized personnel ("Store locked up").[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]

SOP 3: Chemical Waste Disposal

-

Collection: Dispose of unused material and contaminated items in a designated, labeled hazardous waste container.

-

Regulations: Do not dispose of down the drain. All waste disposal must be in accordance with local, state, and federal regulations.[1]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce its impact.

Spill Management

Caption: General workflow for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel.[10]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, cover with a non-combustible absorbent material like sand or vermiculite.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area thoroughly.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

First-Aid Measures

Immediate and appropriate first aid is critical.[1][8][9]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting Procedures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[10][11]

-

Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen halides.[8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Section 5: Reactivity and Synthetic Considerations

From a chemical standpoint, the aniline moiety is a nucleophile and can undergo reactions typical of primary aromatic amines. The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to these groups.

-

Stability: The compound is generally stable under normal storage conditions.

-

Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[8][9]

-

Synthetic Use: When using this compound in reactions (e.g., acylation, alkylation, or cross-coupling at the bromine position), ensure the reaction is conducted under an inert atmosphere if required and with appropriate temperature control. The aniline nitrogen can be protected if it interferes with desired transformations.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with institution-specific safety protocols and exercise sound scientific judgment.

References

-

Jinan Future chemical Co.,Ltd. 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. Retrieved from [Link]

-

PubChem. 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. 3-Bromo-4-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 159329-03-0|this compound|BLD Pharm [bldpharm.com]

- 5. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

starting materials for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline synthesis

An In-depth Technical Guide: Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: Core Starting Materials and Strategic Execution

Abstract

This compound is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex pharmaceuticals and advanced materials. The strategic placement of its fluoro, bromo, and trifluoromethyl substituents offers a unique chemical handle for diverse cross-coupling reactions and further derivatization. This guide provides a comprehensive overview of the principal synthetic strategy for this compound, focusing on the selection of starting materials, the rationale behind the chosen reaction pathway, and a detailed, field-proven experimental protocol.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the most direct and industrially viable approach. The primary disconnection is the Carbon-Bromine bond, leveraging a regioselective electrophilic aromatic substitution. This strategy points to 2-fluoro-3-(trifluoromethyl)aniline as the immediate and most logical precursor. This precursor is valued for its commercial availability and the predictable directing effects of its substituents, which are key to achieving high regioselectivity in the subsequent bromination step.

Caption: High-level experimental workflow.

Experimental Protocol: Synthesis via NBS Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild, solid, and easy-to-handle source of electrophilic bromine, making it preferable to liquid bromine for achieving high selectivity and avoiding potential oxidation or over-bromination of the electron-rich aniline substrate. [1][2]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Typical Quantity (for 10 mmol scale) |

| 2-Fluoro-3-(trifluoromethyl)aniline | 179.12 | 1.0 | 1.79 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 - 1.05 | 1.78 - 1.87 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: To the cooled solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts. [1]8. Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a solid.

Comparative Analysis of Brominating Agents

While NBS is often the reagent of choice, other methods exist, each with distinct advantages and disadvantages.

| Brominating Agent | Solvent(s) | Temperature | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | DMF, CH₂Cl₂, MeCN | 0 °C to RT | Mild, selective, solid (easy to handle), high yield. [1][3] | Requires anhydrous conditions for best results. |

| Br₂ / Tetrabutylammonium Bromide (TBAB) | CH₂Cl₂ | RT | Catalytic, high selectivity for para-position. [4] | Uses hazardous liquid bromine, potential for HBr side product. |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to RT | Mild, selective, avoids free bromine. [5] | Reagent is less common and more expensive than NBS. |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the direct, regioselective bromination of 2-fluoro-3-(trifluoromethyl)aniline. The use of N-Bromosuccinimide (NBS) as the brominating agent provides a robust, scalable, and high-yielding protocol suitable for both laboratory and pilot-plant settings. A thorough understanding of the electronic effects governing the electrophilic substitution is paramount to ensuring the desired isomer is obtained with high purity. This guide provides the necessary strategic insights and actionable protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

- Wulff, G., et al. (1981). Process for the preparation of 2-trifluoromethyl aniline. (EP0039810A1). Google Patents.

-

PrepChem. (2018). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

-

PrepChem. (2018). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]

-

Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. Retrieved from [Link]

-

PrepChem. (2018). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]

- Individual. (2015). Synthetic method of 2, 3, 4-trifluoroaniline. (CN104961638A). Google Patents.

-

Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. (Master of Science thesis). Dublin City University. Retrieved from [Link]

-

Hryhorczuk, L. N., et al. (2017). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E, 73(Pt 1), 103–106. Retrieved from [Link]

- Lin, H. C., & Leong, W. L. (1991). Catalytic bromination of 2-fluoroaniline. (US5053542A). Google Patents.

Sources

A Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Introduction

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—imparts specific steric and electronic properties that are valuable for creating targeted molecular architectures. However, these same features significantly influence its physicochemical properties, most notably its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and bioavailability.

This technical guide addresses the notable scarcity of published quantitative solubility data for this compound. We will construct a theoretical solubility profile based on first principles of physical organic chemistry and analysis of structurally similar analogs. More importantly, this guide provides robust, field-proven experimental protocols to empower researchers to determine the solubility of this compound accurately in various solvent systems.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 159329-03-0 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [2][3] |

| Molecular Weight | 258.01 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Calculated LogP | 3.3 (Predicted) | N/A |